5-(2-Chloroethoxy)quinoline chemical structure and properties
5-(2-Chloroethoxy)quinoline chemical structure and properties
Executive Summary
5-(2-Chloroethoxy)quinoline is a bifunctional heterocyclic building block used primarily in medicinal chemistry as a "linker scaffold." It combines the lipophilic, pi-stacking properties of the quinoline core with a reactive alkyl chloride tail. This structure serves as a critical intermediate for synthesizing amino-alkoxy quinolines , a pharmacophore found in various neuroactive agents (targeting serotonin/dopamine receptors) and kinase inhibitors.
This guide provides a definitive protocol for its synthesis, structural characterization, and downstream reactivity, designed for researchers requiring high-purity intermediates for drug discovery.
Chemical Identity & Structural Dynamics
Nomenclature and Identifiers[1]
-
IUPAC Name: 5-(2-Chloroethoxy)quinoline
-
Molecular Formula:
-
Molecular Weight: 207.66 g/mol [1]
-
SMILES: ClCCOc1cccc2ncccc12
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Key Functional Groups:
-
Quinoline Nitrogen (N-1): Basic center (pKa ~4.9), capable of salt formation.
-
Ether Linkage (C-5): Electron-donating group, activating the ring system.
-
Alkyl Chloride:[2] Electrophilic handle for nucleophilic substitution (
).
-
Structural Geometry
The molecule consists of a planar quinoline bicycle. The 2-chloroethoxy tail at position C-5 possesses free rotation, allowing it to adopt various conformations to fit binding pockets. The oxygen atom at C-5 increases electron density in the carbocyclic ring (C-5 to C-8), making it more susceptible to electrophilic aromatic substitution compared to the pyridine ring.
Synthesis Protocol (The "How")
Objective: Selective mono-alkylation of 5-hydroxyquinoline to generate the chloroethyl ether without forming the bis-ether dimer or N-alkylated byproducts.
Reaction Design & Causality
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Reagents: 5-Hydroxyquinoline (Nucleophile) and 1-Bromo-2-chloroethane (Electrophile).
-
Why 1-Bromo-2-chloroethane? We utilize the leaving group differential . Bromide (
) is a better leaving group than chloride ( ) due to a weaker C-Br bond and higher polarizability. This allows the phenol to selectively displace the bromine at lower temperatures, leaving the chlorine atom intact for future reactions. -
Base Selection: Potassium Carbonate (
) or Cesium Carbonate ( ). These weak bases are sufficient to deprotonate the phenol (pKa ~9.5) without deprotonating the less acidic alkyl positions. -
Stoichiometry Control: A large excess of the dihaloalkane (3–5 equivalents) is critical to suppress the formation of the symmetric dimer (quinoline-O-CH2CH2-O-quinoline), which occurs if the product competes with the starting material for the alkylating agent.
Step-by-Step Protocol
Scale: 10 mmol (1.45 g of 5-Hydroxyquinoline)
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
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Dissolution: Dissolve 5-hydroxyquinoline (1.45 g, 10 mmol) in anhydrous Acetonitrile (MeCN, 40 mL) or DMF (20 mL). Note: MeCN is easier to remove during workup; DMF is better if solubility is an issue.
-
Deprotonation: Add anhydrous
(2.76 g, 20 mmol). Stir at room temperature for 30 minutes. The solution will likely darken as the phenoxide forms. -
Addition: Add 1-bromo-2-chloroethane (4.15 mL, ~50 mmol, 5 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (80°C for MeCN) for 12–16 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting phenol (lower
) should disappear. -
Workup:
-
Cool to room temperature and filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to remove solvent and excess 1-bromo-2-chloroethane.
-
Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Selective alkylation pathway utilizing leaving group discrimination (Br > Cl) to yield the target ether.
Reactivity & Synthetic Utility[4][5][6]
Once synthesized, 5-(2-chloroethoxy)quinoline serves as a "masked" electrophile. The chlorine atom is relatively inert to storage but reactive under Finkelstein conditions or high-temperature amination.
Functionalization Pathways
The primary utility lies in the displacement of the terminal chloride by secondary amines (e.g., piperazines, morpholines) to create bioactive ligands.
| Reaction Type | Reagents | Conditions | Product Class |
| Finkelstein Exchange | NaI, Acetone | Reflux, 4h | 5-(2-Iodoethoxy)quinoline (More reactive) |
| Amination ( | Piperazine derivative, | DMF, 80°C | CNS Active Ligand (e.g., Brexpiprazole analogs) |
| N-Oxidation | m-CPBA | DCM, 0°C | Quinoline N-oxide (Metabolic metabolite study) |
Reactivity Flowchart
Caption: Divergent synthetic pathways accessible from the chloroethoxy scaffold.
Safety & Handling
Warning: As an alkylating agent precursor and a quinoline derivative, this compound must be handled with strict safety protocols.[3]
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Genotoxicity Potential: Alkyl halides (especially the chloroethyl side chain) are potential alkylating agents that can interact with DNA. Handle in a fume hood.
-
Skin Absorption: Quinoline derivatives are lipophilic and can penetrate the skin. Double-gloving (Nitrile) is recommended.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The alkyl chloride is stable, but the quinoline nitrogen can oxidize if exposed to light and air for prolonged periods.
References
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Williamson Ether Synthesis Mechanism
- Source: Boyd, R. & Morrison, R. Organic Chemistry. "Phenols and Aryl Halides."
- Context: General mechanism for phenoxide alkyl
-
URL:
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Reactivity of Quinoline Derivatives
- Source: PubChem Compound Summary for 5-Hydroxyquinoline.
- Context: Precursor properties and acidity d
-
URL:
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1-Bromo-2-chloroethane Properties
- Source: National Center for Biotechnology Information. PubChem Compound Summary for 1-Bromo-2-chloroethane.
- Context: Electrophile selection and boiling points for workup.
-
URL:
-
Quinoline Scaffolds in Medicinal Chemistry
- Source: Marella, A. et al. "Quinoline: A versatile heterocyclic system in medicinal chemistry." Saudi Pharmaceutical Journal.
- Context: Applications of amino-alkoxy quinolines in drug development.
-
URL:
